4-Fluoro-3-(methylthio)benzyl alcohol
Overview
Description
4-Fluoro-3-(methylthio)benzyl alcohol is a chemical compound with the molecular formula C8H9FOS . It has a molecular weight of 172.22 . It was isolated as a phytocomponent in the methanolic extracts of the whole plant of Thevetia peruviana .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9FOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 . The compound consists of a benzyl group with a fluorine atom at the 4th position and a methylthio group at the 3rd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.22 . The compound is expected to have physical and chemical properties similar to other benzyl alcohols .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds structurally related to 4-Fluoro-3-(methylthio)benzyl alcohol demonstrates its potential utility in organic synthesis. For instance, studies on fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, outline methods for practical synthesis that could be adapted for related fluoro- and methylthio- compounds. These methods highlight the relevance of such compounds in manufacturing processes for materials with anti-inflammatory and analgesic properties (Qiu et al., 2009).
Chemosensors
Fluorescent chemosensors based on compounds with similar functional groups have been developed for the detection of various analytes, indicating the potential for this compound to serve as a basis for chemosensor development. This application is particularly relevant in the detection of metal ions and other small molecules, showcasing the compound’s potential utility in environmental monitoring and diagnostics (Roy, 2021).
Pharmacokinetics and Toxicology
The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provide a framework for understanding the biological interactions and potential therapeutic or adverse effects of related compounds, including this compound. While the direct health implications and biological activities of this specific compound are not detailed, studies on similar substances suggest a need for thorough evaluation to ascertain its safety profile and potential therapeutic benefits (Nugteren-van Lonkhuyzen et al., 2015).
Safety and Hazards
The safety data sheet for 4-Fluoro-3-(methylthio)benzyl alcohol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(4-fluoro-3-methylsulfanylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUSNYBWKHNEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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